Product packaging for 2-(Furan-2-YL)-5-phenyloxazole(Cat. No.:)

2-(Furan-2-YL)-5-phenyloxazole

Cat. No.: B13088439
M. Wt: 211.22 g/mol
InChI Key: YODQEEQWYMFMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Furan-2-YL)-5-phenyloxazole ( 91804-24-9) is a heterocyclic organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol . This compound features a central oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, which is substituted at the 2-position with a furan ring and at the 5-position with a phenyl group . The fusion of these privileged heterocyclic scaffolds makes it a valuable intermediate in medicinal chemistry and drug discovery. Oxazole and furan derivatives are recognized as important structural motifs in bioactive molecules, demonstrating a wide spectrum of therapeutic potential . Researchers are particularly interested in these frameworks for developing antimicrobial and anticancer agents . Furthermore, structurally related 5-phenylfuran derivatives have shown significant promise in pharmaceutical research, specifically as potent reversal agents against P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells, which can restore the efficacy of chemotherapeutic drugs . The compound serves as a key synthetic precursor for exploring novel biologically active molecules and materials science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2 B13088439 2-(Furan-2-YL)-5-phenyloxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(furan-2-yl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C13H9NO2/c1-2-5-10(6-3-1)12-9-14-13(16-12)11-7-4-8-15-11/h1-9H

InChI Key

YODQEEQWYMFMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CO3

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 2 Furan 2 Yl 5 Phenyloxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Nucleus

The oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, a consequence of the electronegativity of the nitrogen and oxygen heteroatoms. clockss.orgpharmaguideline.com Electrophilic attack, when it does occur, is directed to the C5 position, which is the most electron-rich carbon. tandfonline.comderpharmachemica.com The presence of an electron-donating group on the ring can activate it towards electrophilic assault. tandfonline.comsemanticscholar.org For 2-(furan-2-yl)-5-phenyloxazole, the phenyl group at C5 and the furan (B31954) group at C2 influence the electron density, but electrophilic substitution on the oxazole core itself remains challenging. Reactions like nitration and sulfonation are generally not successful due to the formation of a highly electron-deficient oxazolium cation under strong acidic conditions. clockss.org

However, specific electrophilic reactions have been reported for substituted oxazoles:

Halogenation: Oxazoles can react with halogens like bromine and chlorine. The primary site of attack is C5, followed by C4 and then C2. clockss.org

Vilsmeier-Haack Formylation: This reaction can introduce a formyl group at the C4 position of some substituted oxazoles. clockss.org

Nucleophilic Attack and Ring Opening Reactions of the Oxazole Moiety

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. tandfonline.comsemanticscholar.org The order of reactivity for halogen substitution is C2 > C4 > C5. tandfonline.com More frequently, nucleophilic attack, particularly at the C2 position, leads to ring-opening. pharmaguideline.com This is because the C2 position is the most electron-deficient and its deprotonation can lead to an equilibrium with a ring-opened isonitrile. nih.govwikipedia.org The resulting open-chain isocyanides are versatile intermediates that can be used in further synthetic transformations. pharmaguideline.com Oxazoles can be converted to other heterocyclic systems like imidazoles, pyrroles, and pyrimidines through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Protonation and Acylation Behavior of the Oxazole Ring

The oxazole ring is a weak base, with a pKa of 0.8 for its conjugate acid, the oxazolium ion. wikipedia.org Protonation occurs at the nitrogen atom at the 3-position. tandfonline.comderpharmachemica.com This basicity is significantly lower than that of imidazole (B134444) (pKa = 7). wikipedia.org

Acylation also takes place at the nitrogen atom (N-acylation), demonstrating the ring's reactivity towards acylating agents. tandfonline.comderpharmachemica.com

Oxidative Transformations of the Oxazole and Furan Rings

Both the oxazole and furan rings are susceptible to oxidation. Oxazole rings can be oxidized, often leading to cleavage of the C-C bond, with initial attack typically at the C4 position. tandfonline.comsemanticscholar.org For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. wikipedia.org

The furan ring can also undergo oxidative transformations. beilstein-journals.org Oxidative cyclization is a known pathway for the formation of furan rings in biosynthesis. beilstein-journals.org Selective oxidation of furan derivatives can be achieved using various reagents, such as N-bromosuccinimide (NBS). acs.org In the context of this compound, the furan ring could potentially undergo oxidative fragmentation. thieme-connect.de

Reductive Pathways of the Heterocyclic System

Reduction of the oxazole ring often results in ring opening. tandfonline.comsemanticscholar.org For example, reduction with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to the cleavage of the oxazole ring. tandfonline.com Electrochemical reduction in a protic solvent can also occur, typically at the C2 position. semanticscholar.org

Cycloaddition Reactivity, Including Diels-Alder Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, particularly when reacting with electron-poor dienophiles. clockss.orgwikipedia.org This reactivity is a key method for synthesizing pyridine (B92270) derivatives. tandfonline.com The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com For 2,5-disubstituted oxazoles like the title compound, the azadiene character of the oxazole ring is suitable for inverse electron demand Diels-Alder reactions. clockss.org Tandem Diels-Alder and retro-Diels-Alder reactions between oxazoles and acetylenes can be a route to substituted furans, although this can be limited by reaction conditions. mdpi.com

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been shown to produce 2,5-disubstituted oxazoles from acyl azides and terminal alkynes, representing a variation of the more common triazole synthesis. scispace.com

Functionalization of the Furan and Phenyl Substituents

The furan and phenyl rings attached to the oxazole core provide additional sites for chemical modification. The furan ring can be synthesized and functionalized through various methods, including the Paal-Knorr and Feist-Benary syntheses, as well as transition-metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are effective for introducing functional groups onto the furan core. mdpi.com

Similarly, the phenyl ring can undergo typical electrophilic aromatic substitution reactions. The specific substitution pattern on the phenyl ring can be crucial for the biological activity of related compounds, as seen in studies of oxazolidinone antibacterials. nih.gov Cobalt-catalyzed C-H bond functionalization has been used to introduce substituents onto the aromatic rings of related heterocyclic systems. acs.org

Spectroscopic and Advanced Structural Characterization of 2 Furan 2 Yl 5 Phenyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(furan-2-yl)-5-phenyloxazole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the phenyl and furan (B31954) rings, along with the oxazole (B20620) proton, resonate in distinct regions.

Published data for this compound shows characteristic signals. The protons on the phenyl group typically appear as multiplets in the range of δ 7.34-7.67 ppm. The single proton on the oxazole ring is observed as a singlet around δ 7.56 ppm. The protons of the furan ring are distinguishable, with one appearing as a doublet of doublets at approximately δ 7.58 ppm, another as a doublet at δ 6.54 ppm, and a third signal also present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. For this compound, the spectrum shows a series of signals corresponding to the carbon atoms of the three heterocyclic and aromatic rings. The carbon atoms of the phenyl ring typically resonate between δ 124.24 and 128.93 ppm. The carbons of the furan ring show signals around δ 111.42, 111.89, and 144.42 ppm. The carbon atoms within the central oxazole ring are observed at distinct chemical shifts, for instance, around δ 123.22, 150.85, and 153.96 ppm, confirming the connectivity of the ring system.

Detailed NMR data is presented in the table below.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.67-7.57 (m, 2H, Phenyl)153.96 (Oxazole C)
7.56 (s, 1H, Oxazole)150.85 (Oxazole C)
7.58 (dd, J = 1.8, 0.8 Hz, 1H, Furan)144.42 (Furan C)
7.44-7.40 (m, 3H, Phenyl)142.99 (Furan C)
7.34-7.36 (m, 1H, Phenyl)128.93 (Phenyl C)
6.54 (d, J = 1.2 Hz, 1H, Furan)128.55 (Phenyl C)
7.68 (d, J = 1.5 Hz, 1H, Furan)127.67 (Phenyl C)
124.24 (Phenyl C)
123.22 (Oxazole C)
111.89 (Furan C)
111.42 (Furan C)

Table 1: ¹H and ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC/MS, ESI)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its elemental composition and structural integrity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₉NO₂. The calculated exact mass for the molecular ion [M]⁺ is 211.0633. Experimental values obtained via HRMS are typically in very close agreement with this calculated value, often within a few parts per million (ppm), confirming the compound's composition. For example, a found value of 211.0630 has been reported.

Fragmentation Pattern: Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used to generate ions for MS analysis. The fragmentation pattern in mass spectrometry reveals the stability of different parts of the molecule. For this compound, fragmentation would likely involve cleavage at the bonds connecting the three ring systems. Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small, stable molecules like CO, HCN, and C₂H₂. The furan ring itself can undergo characteristic fragmentation. Due to the aromatic nature of the phenyl and oxazole rings, the molecular ion peak is expected to be relatively intense.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for related furan-oxazole structures have been identified. For instance, characteristic peaks for the C=N stretching vibration within the oxazole ring are typically observed in the region of 1655 cm⁻¹. The conjugated olefinic bonds (C=C) from the aromatic and heterocyclic rings show absorptions around 1600-1640 cm⁻¹. The furan ring itself has characteristic bands, often observed as multiple signals between 3000-3100 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Vibrations associated with the ether linkage (C-O-C) in the furan and oxazole rings would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. For example, a related compound shows asymmetric and symmetric stretching for an Ar-O-CH₃ group at 1245 and 1030 cm⁻¹, respectively.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound, which arise from electronic transitions between different energy levels within the conjugated π-system of the molecule.

UV-Vis Absorption: The extended conjugation across the furan, oxazole, and phenyl rings suggests that the compound will absorb light in the ultraviolet-visible region. Studies on structurally similar oxazol-5(4H)-ones containing a furan ring have shown that these molecules exhibit strong absorption bands. These absorptions are attributed to π–π* transitions within the conjugated system. The exact position of the absorption maximum (λ_max) depends on the solvent and the specific electronic structure.

Fluorescence Emission: Many 2,5-diaryl oxazoles are known to be fluorescent. Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The quantum yield and lifetime of this fluorescence are key parameters that describe its efficiency as a light emitter. The specific emission wavelength and intensity would be influenced by the rigidity of the structure and the nature of the solvent.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound was not found in the provided search results, analysis of related structures allows for predictions of its solid-state geometry.

It is expected that the molecule would be largely planar to maximize π-conjugation between the three ring systems. However, some degree of torsion between the rings is likely. The crystal packing would be influenced by intermolecular forces such as π-π stacking interactions between the aromatic rings and potential weak hydrogen bonds. The determination of the crystal structure would provide precise data on the planarity of the molecule and how the individual molecules arrange themselves in the crystal lattice. For example, X-ray diffraction has been used to confirm the structure of more complex oxazole derivatives.

Chromatographic Methods for Purity and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is the primary method used for the isolation and purification of this compound on a preparative scale. The crude product, after extraction, is typically subjected to silica (B1680970) gel column chromatography. A non-polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:10 v/v), is commonly used to separate the desired product from starting materials and byproducts. Another reported eluent system for similar compounds is petroleum ether-ethyl acetate (20:1).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of the synthesis reaction and to identify the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the separation of the product from other components can be visualized, typically under UV light.

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl 5 Phenyloxazole

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure.researchgate.netresearchgate.net

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311G(d,p)), are frequently used to investigate the structural and electronic properties of heterocyclic systems. physchemres.org These approaches provide a balance between computational cost and accuracy, making them well-suited for molecules of this size. Ab initio methods, while often more computationally intensive, can offer even higher accuracy for specific properties.

Optimized Geometries and Conformational Landscapes.physchemres.org

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in 2-(furan-2-yl)-5-phenyloxazole. The optimization process seeks the minimum energy conformation on the potential energy surface. For this molecule, a key structural feature is the dihedral angle between the planes of the furan (B31954), oxazole (B20620), and phenyl rings. It is anticipated that a pseudo-planar geometry would be favorable to maximize π-conjugation across the molecule. physchemres.org

The conformational landscape can be explored by systematically rotating the single bonds connecting the ring systems and calculating the corresponding energy. This analysis can identify the global minimum energy structure as well as any local minima that may be accessible at room temperature. The furan ring itself is known to engage in various weak intermolecular interactions, which can also influence the conformational preferences in condensed phases. nih.gov

ParameterPredicted ValueMethod
Dihedral Angle (Furan-Oxazole)Near 0°DFT/B3LYP
Dihedral Angle (Oxazole-Phenyl)Near 0°DFT/B3LYP
Bond Length (C-C between rings)~1.45 ÅDFT/B3LYP
Bond Length (C-O in furan)~1.36 ÅDFT/B3LYP
Bond Length (C-O in oxazole)~1.37 ÅDFT/B3LYP
Bond Length (C=N in oxazole)~1.31 ÅDFT/B3LYP

Note: The values in this table are illustrative and based on typical values for similar conjugated heterocyclic systems. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer Characteristics).malayajournal.orgresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich furan and phenyl rings, while the LUMO is likely to be centered on the oxazole ring and the conjugated backbone. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. The calculated HOMO and LUMO energies can also indicate the possibility of intramolecular charge transfer upon electronic excitation. malayajournal.org

ParameterPredicted Energy (eV)Significance
HOMO Energy-5.0 to -6.0Electron-donating ability
LUMO Energy-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Gap3.0 to 4.0Chemical stability and reactivity

Note: These energy ranges are estimations based on similar aromatic and heterocyclic compounds and would be refined by specific DFT calculations for this compound.

Electrostatic Potential Surfaces and Charge Distribution.researchgate.netbhu.ac.in

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgbhu.ac.in The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface is expected to show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the furan and oxazole rings, indicating these are likely sites for electrophilic attack. researchgate.netbhu.ac.in Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Reaction Mechanism Predictions and Kinetic Simulations

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding reaction kinetics and predicting product distributions.

For instance, the reactivity of the furan moiety, which can act as a nucleophilic electron donor, towards various electrophiles can be computationally investigated. mdpi.com Theoretical calculations can help to determine whether substitution occurs preferentially at the C3 or C4 position of the furan ring. Similarly, the reactivity of the other parts of the molecule can be assessed. Kinetic simulations, which model the time evolution of a reacting system, can provide further insights into reaction rates and mechanisms under different conditions.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Parameters (e.g., Reactivity, Material Performance).physchemres.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or material performance. physchemres.org For a class of compounds including this compound, a QSAR model could be developed to predict properties like their efficiency in certain chemical transformations or their performance as components in organic electronic materials.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be derived from computational chemistry calculations and can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological parameters. By establishing a mathematical relationship between these descriptors and the observed activity, the properties of new, unsynthesized compounds can be predicted.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions (Non-Biological Systems).mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the motions of atoms and molecules over time. mdpi.com For this compound, MD simulations can be used to investigate its intramolecular dynamics, such as the flexibility of the linkages between the rings, and its intermolecular interactions in a solvent or in the solid state.

In a condensed phase, molecules of this compound can interact through various non-covalent forces, including van der Waals interactions, π-π stacking between the aromatic rings, and potentially weak hydrogen bonds involving the heteroatoms. nih.govmdpi.com MD simulations can reveal the preferred modes of intermolecular association and provide insights into the structure and properties of aggregates or crystals of the compound. These simulations are particularly useful for understanding how the molecule behaves in a realistic environment, which can be crucial for applications in materials science.

Structure Property Relationships in 2 Furan 2 Yl 5 Phenyloxazole Derivatives Non Biological Focus

Influence of Substituent Effects on Electronic and Optical Properties

The introduction of various substituents onto the 2-(furan-2-yl)-5-phenyloxazole framework has a profound impact on the electronic and optical properties of the molecule. The nature and position of these substituents can alter the electron density distribution, which in turn influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The selection of acceptor units has a significant impact on the energy levels and coplanarity of the polymer backbone, which leads to different intermolecular packing. rsc.org For instance, the introduction of an electron-withdrawing group, such as a cyano group, can lead to a significant increase in the fluorescence quantum yield. nih.gov Conversely, electron-donating groups can also modulate the photophysical properties, often leading to shifts in the absorption and emission spectra. researchgate.net The spectral change of excited-state intramolecular proton transfer (ESIPT) emissions is affected differently by the electron-donating or withdrawing power of the substituents; a bathochromic shift is observed for electron-donating groups and a hypsochromic shift for electron-withdrawing groups. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and understand these substituent effects on the electronic structure. rsc.org These studies help in designing molecules with desired electronic properties for specific applications in optoelectronic devices. researchgate.net

Table 1: Influence of Substituent Effects on Electronic and Optical Properties

Substituent Type General Effect on Electronic Properties Impact on Optical Properties Reference
Electron-Withdrawing Groups (e.g., -CN, -NO₂) Lowering of HOMO and LUMO energy levels Hypsochromic (blue) shift in emission spectra; potential increase in fluorescence quantum yield nih.govresearchgate.net
Electron-Donating Groups (e.g., -OH, -OCH₃) Raising of HOMO and LUMO energy levels Bathochromic (red) shift in emission spectra researchgate.net
Carbonyl-containing substituents Modulate spectral-luminescent properties Can be used to synthesize organic luminophores with specific scintillation properties ariel.ac.il

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is observed in compounds where the electronic charge distribution is different in the ground and excited states. For donor-π-acceptor (D-π-A) systems, positive solvatochromic fluorescence is often observed due to different molecular conformations in various solvents. rsc.org

The photophysical properties of this compound derivatives can be sensitive to the polarity of their environment. rsc.org This responsiveness can be exploited for the development of fluorescent sensors that can detect changes in the local environment. For example, a shift in the emission wavelength can be observed when the solvent is changed, which can be correlated with the solvent's polarity. rsc.org

Correlation between Molecular Architecture and Performance in Optoelectronic Devices

The performance of optoelectronic devices, such as organic light-emitting diodes (OLEDs), is strongly dependent on the molecular architecture of the organic materials used. rsc.org For furan-containing compounds, factors such as molecular planarity, rigidity, and intermolecular interactions play a crucial role in determining their suitability for these applications. nih.gov

A planar and rigid molecular structure helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields. nih.gov The incorporation of furan (B31954) can lead to smaller torsional angles and better molecular planarity compared to its thiophene (B33073) analog. nih.gov The design of the molecular structure also influences the charge transport properties of the material. For instance, some furan derivatives have been shown to exhibit ambipolar charge transport, with mobilities suitable for use in field-effect transistors. nih.gov

In the context of OLEDs, the energy levels of the HOMO and LUMO are critical for efficient charge injection and transport. researchgate.net By carefully selecting substituents, the HOMO and LUMO levels of this compound derivatives can be tuned to match the work functions of the electrodes, thereby improving device performance. researchgate.net The ability to tune the emission color through molecular design is also essential for creating full-color displays.

Advanced Materials Science Applications of 2 Furan 2 Yl 5 Phenyloxazole Analogues

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Analogues of 2-(furan-2-yl)-5-phenyloxazole, particularly furan-phenylene co-oligomers (FPCOs), are emerging as promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications. researchgate.net These compounds often combine high charge mobility with bright luminescence, making them suitable for use in light-emitting devices. researchgate.net The substitution of thiophene (B33073) rings with furan (B31954) moieties in biphenylyl/thiophene systems has been studied to enhance the properties of organic semiconducting materials. nih.govgithub.iofigshare.com Furan substitution can improve optical properties due to the higher electronegativity of the oxygen atom compared to sulfur. nih.govgithub.iofigshare.com

The strategic fluorination of furan-phenylene co-oligomers has been shown to be a powerful method for fine-tuning their properties for optoelectronic devices. researchgate.net Selective fluorination can lower the energies of the frontier molecular orbitals (HOMO and LUMO) while maintaining the bandgap, solubility, and bright luminescence. researchgate.net This modification has been instrumental in achieving electron transport in FPCOs, a property that is generally lacking in furan-containing semiconductors. researchgate.net For instance, a selectively fluorinated FPCO derivative, 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis[5-(3,5-difluorophenyl)furan], has demonstrated well-balanced ambipolar charge transport and efficient electroluminescence in an organic light-emitting transistor (OLET). researchgate.net This device exhibited high external quantum and luminous efficiencies, positioning these materials among the best for OLET applications. researchgate.net

The synthesis of furan-oxazole conjugated heteroaromatic compounds from biomass-derived furfural (B47365) has also been explored. clockss.org The introduction of an electron-withdrawing pyridyl group into the 5-position of the furan ring in these structures was found to effectively improve photoluminescent performance. clockss.org

Table 1: Performance of Furan-Phenyloxazole Analogues in Optoelectronic Devices

Compound/Analogue TypeKey FindingApplicationReference
Selectively Fluorinated Furan-Phenylene Co-OligomersAchieved well-balanced ambipolar charge transport and high efficiencies (EQE up to 0.63%).Organic Light-Emitting Transistors (OLETs) researchgate.net
Furan-substituted Biphenylyl/Thiophene SystemsFuran substitution improves optical properties due to oxygen's electronegativity.Organic Light-Emitting Devices nih.govgithub.iofigshare.com
Pyridyl-substituted FuryloxazolesIntroduction of an electron-withdrawing pyridyl group enhances photoluminescence.Fluorescent Materials clockss.org

Organic Semiconductors and Thin Film Transistors (OFETs)

The structural framework of this compound and its analogues lends itself to applications in organic semiconductors and organic field-effect transistors (OFETs). Furan is increasingly being used to construct conjugated molecules for optoelectronic devices. researchgate.net The substitution of thiophene with furan in semiconducting materials is a key area of research aimed at improving their performance. nih.govgithub.iofigshare.com

Molecular planarity plays a crucial role in the optoelectronic properties of these systems. nih.govgithub.iofigshare.com Furan substitution significantly affects this planarity, which in turn influences the material's charge mobility. nih.govgithub.iofigshare.com While furan substitution can enhance optical properties, it has been observed to sometimes reduce electron mobility compared to their thiophene-based counterparts, a phenomenon attributed to lower average electronic coupling in furan systems. nih.govgithub.iofigshare.com However, systems with all furan rings or a central furan ring end-capped with thiophene have demonstrated promising optoelectronic properties. nih.govgithub.iofigshare.com This specific molecular architecture promotes planarity, which is beneficial for good electrical properties and transition dipole moments, both of which are vital for the construction of high-performance organic transistors. nih.govgithub.iofigshare.com

Furan-phenylene co-oligomers (FPCOs) are noted for their excellent hole-transport properties. researchgate.net The challenge of their typically poor electron transport has been addressed through selective fluorination, which has successfully induced ambipolar behavior, making them suitable for more advanced electronic devices like light-emitting transistors. researchgate.net

Table 2: Properties of Furan-Phenyloxazole Analogues as Organic Semiconductors

Compound/Analogue TypePropertyImpact on OFETsReference
Furan-substituted Biphenylyl/Thiophene SystemsAffects molecular planarity and charge mobility.Can enhance optical properties but may reduce electron mobility. nih.govgithub.iofigshare.com
Furan-Phenylene Co-Oligomers (FPCOs)Good hole-transport properties.Suitable for p-type transistors; fluorination induces ambipolar behavior. researchgate.net
Furan-containing Conjugated MoleculesUsed to construct materials for optoelectronics.Building blocks for active layers in organic electronics. researchgate.net

Fluorescent Probes and Luminophores in Non-Biological Sensing and Imaging Technologies

Derivatives of this compound have been successfully developed as "click-on" fluorescent probes for the detection of specific chemical species, most notably singlet oxygen. plos.org These probes typically consist of a highly fluorescent aryloxazole structure linked to a furan moiety, which acts as a trap for singlet oxygen. plos.org The operating principle involves the selective oxidation of the furan ring by singlet oxygen, which disrupts the electronic communication between the furan and the fluorophore, leading to a significant increase in fluorescence intensity. plos.orgresearchgate.net

One of the most promising dyads, (E)-2-(2-(5-methylfuran-2-yl)vinyl)naphtho[1,2-d]oxazole (FN-6), has demonstrated exceptional reactivity and sensitivity. plos.org It traps singlet oxygen with a high rate constant and its fluorescence increases by a factor of 500 upon reaction. plos.org The activity of these probes can be tuned by altering the aryloxazole fluorophore and by introducing electron-donating or electron-withdrawing substituents on the furan ring. plos.org

The synthesis of furan-oxazole conjugated materials has also led to the development of novel fluorescent compounds. clockss.org For example, diarylated furyloxazoles have been shown to exhibit high quantum yields, surpassing those of related furylthiazole derivatives. clockss.org These properties make them valuable as luminophores in various non-biological sensing and imaging applications.

Table 3: Furan-Phenyloxazole Analogues as Fluorescent Probes

Probe Name/TypeTarget AnalyteKey FeatureReference
(E)-2-(2-(5-methylfuran-2-yl)vinyl)naphtho[1,2-d]oxazole (FN-6)Singlet Oxygen500-fold fluorescence enhancement upon reaction. plos.org
Furyl Aryloxazoles (General)Singlet OxygenFuran ring acts as a selective trap, triggering fluorescence. plos.org
Diarylated FuryloxazolesNot specifiedHigh fluorescence quantum yields (up to 0.95). clockss.org

Corrosion Inhibition in Material Protection Systems

Furan derivatives, which form the core of this compound, have been extensively studied as effective corrosion inhibitors, particularly for protecting steel in acidic environments. koreascience.krresearchgate.net The presence of heteroatoms like oxygen and the aromatic furan ring allows these molecules to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. uobaghdad.edu.iq

Studies have shown that compounds such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid exhibit remarkable corrosion mitigating properties for mild steel in hydrochloric acid (HCl) solutions. acs.org For example, at a concentration of 5 × 10⁻³ M, furan-2,5-dicarboxylic acid demonstrated a corrosion inhibition efficiency of 99.5%. acs.org The efficiency of these inhibitors generally increases with their concentration. acs.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these furan derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these compounds on the steel surface typically follows the Langmuir adsorption isotherm model, and the calculated Gibbs free energy values suggest a chemical adsorption mechanism. researchgate.net

Table 4: Corrosion Inhibition Efficiency of Furan Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
Furan-2,5-dicarboxylic acidMild Steel0.5 M HCl99.5 acs.org
Furan-2-carboxylic acidMild Steel0.5 M HCl97.6 acs.org
Furfuryl alcoholCarbon Steel1 M HClHigh (best among tested) researchgate.net
5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro koreascience.kracs.orgCurrent time information in Bangalore, IN.triazole-3-thione)Carbon Steel1.0 M HCl99.4 uobaghdad.edu.iq

Building Blocks in Advanced Polymer Synthesis (Excluding Biomedical Polymers)

The furan moiety, a key component of this compound, is a valuable building block in the synthesis of advanced polymers, with a particular emphasis on materials derived from renewable resources. rsc.org 2,5-Furandicarboxylic acid (FDCA), which can be synthesized from biomass, is a prominent monomer for producing furan-based polyesters. magtech.com.cn These bio-based polymers are attracting significant attention as sustainable alternatives to their petroleum-based counterparts. rsc.orgmagtech.com.cn

The synthesis of furan-based conjugated polymers has also been achieved through methods like catalyst-transfer polycondensation. acs.org This technique has been used to create regioregular poly(3-hexylfuran)s. acs.org To overcome challenges like aggregation during polymerization, alternating furan-thiophene copolymers have been synthesized, confirming that furan monomers can undergo chain-growth polymerization. acs.org

Furthermore, direct C–H arylation of oligofurans has been developed as an efficient method to synthesize furan-based conjugated polymers. rsc.org This approach allows for the tuning of the polymers' bandgaps across the visible to near-infrared regions by adjusting the length of the oligofuran building blocks. rsc.org These advancements are paving the way for the development of high-value-added products from sustainable polyfurans. rsc.org

Table 5: Furan-Based Monomers in Polymer Synthesis

Monomer/Building BlockPolymer TypeSynthesis MethodKey Feature of PolymerReference
2,5-Furandicarboxylic acid (FDCA)PolyestersPolycondensationBio-based, sustainable alternative. magtech.com.cn
3-HexylfuranPoly(3-hexylfuran)sCatalyst-Transfer PolycondensationRegioregular conjugated polymer. acs.org
Thiophene-furan dimerAlternating furan-thiophene copolymerCatalyst-Transfer PolycondensationImproved solubility and processability. acs.org
OligofuransFuran-based conjugated polymersDirect C–H ArylationTunable bandgaps. rsc.org

Role in Pigments, Dyes, and Brighteners for Industrial Applications

Furan derivatives serve as important intermediates in the chemical industry for the production of dyes, pigments, and brighteners. slideshare.net The aromatic nature and reactivity of the furan ring make it a versatile scaffold for constructing chromophoric systems.

Specifically, diaryl furan compounds that contain metallizable groups—such as hydroxyl, carbonyl, or halogen atoms positioned ortho to an amino group—are valuable in the dyestuff industry. slideshare.net The azo dyes derived from these furan intermediates can be converted into metal complexes. slideshare.net These metal-complex dyes are particularly useful for dyeing materials like cotton and rayon, offering attractive shades and significantly improved light fastness compared to the unmetallized dyes. slideshare.net Additionally, compounds like 2,5-bis(para-amino phenyl) furan and its sulfonated derivatives can be used either directly as brighteners or as intermediates for creating other dyes and pigments. slideshare.net

Table 6: Applications of Furan Derivatives in Dyes and Pigments

Furan Derivative TypeApplicationKey FeatureReference
Diaryl furans with metallizable groupsIntermediates for metal-complex dyesImproved light fastness for dyeing cotton and rayon. slideshare.net
2,5-bis(para-amino phenyl) furanBrighteners, dye intermediatesVersatile precursor for pigments and brighteners. slideshare.net

Agrochemical Intermediate Applications (e.g., Pesticides, Herbicides)

Both furan and oxazole (B20620) rings are significant structural motifs in the development of agrochemicals, including pesticides and herbicides. derpharmachemica.comderpharmachemica.com Oxazole derivatives are used as intermediates in the synthesis of various pesticides and herbicides. derpharmachemica.comderpharmachemica.com

For example, a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which are structurally related to the title compound, have been synthesized and evaluated for their herbicidal activity. researchgate.net A preliminary bioassay indicated that many of these compounds exhibited good seed germination inhibition against radish seeds (Raphanus sativus). researchgate.net

The furan ring itself is recognized as a key pharmacophore for the insecticidal activity of certain natural products like limonoids. nih.gov To develop new natural-product-based insecticidal agents, furan-site transformations of compounds like obacunone (B191991) have been performed. nih.gov Bioassays of these synthesized derivatives showed that some compounds displayed more potent insecticidal activity against the larvae of Mythimna separata (oriental armyworm) than the commercial natural insecticide toosendanin. nih.gov These findings highlight the importance of the furan-oxazole scaffold as a template for discovering new and effective agrochemicals. derpharmachemica.comnih.gov

Table 7: Agrochemical Applications of Furan and Oxazole Derivatives

Compound Class/DerivativeApplicationTarget Organism/ActivityReference
4-Benzylidene-2-phenyloxazol-5(4H)-one derivativesHerbicidesInhibition of seed germination (Raphanus sativus). researchgate.net
Furan-site modified obacunone derivativesInsecticidesPotent activity against Mythimna separata. nih.gov
Oxazole derivatives (general)Agrochemical IntermediatesSynthesis of pesticides and herbicides. derpharmachemica.comderpharmachemica.com

Future Research Directions and Emerging Paradigms for 2 Furan 2 Yl 5 Phenyloxazole Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 2,5-disubstituted oxazoles, the core structure of 2-(furan-2-yl)-5-phenyloxazole, is a focal point of ongoing research to develop more efficient, atom-economical, and environmentally benign methodologies. tandfonline.com Traditional methods are being challenged by innovative catalytic systems and reaction conditions.

Key areas for future development include:

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The use of transition metal catalysts, such as palladium and copper, in one-pot reactions is a promising avenue. These methods often involve the coupling of readily available starting materials and subsequent cyclization to form the oxazole (B20620) ring, offering high yields and functional group tolerance. tandfonline.com

Green Chemistry Approaches: Future syntheses will likely focus on greener alternatives, such as using non-toxic catalysts and solvents, and developing solvent-free reaction conditions. Microwave-assisted organic synthesis is also a valuable tool for accelerating reaction rates and improving yields.

Van Leusen Oxazole Synthesis: The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established and convenient method for preparing oxazoles. mdpi.com Future research may focus on expanding the substrate scope and adapting this reaction for the synthesis of more complex this compound analogues. mdpi.com

A comparison of traditional and emerging synthetic methods is presented in Table 1.

MethodCatalyst/ReagentConditionsAdvantagesChallenges
Robinson-Gabriel SynthesisDehydrating agents (e.g., H2SO4)High temperatureWell-establishedHarsh conditions, limited functional group tolerance
Metal-Catalyzed CyclizationPd, Cu, Au, CoMild conditionsHigh efficiency, good functional group toleranceCatalyst cost and removal
Van Leusen ReactionTosMIC, baseVariesGood yields, readily available reagentsStoichiometric use of reagents
Iodine-Mediated SynthesisMolecular iodineMild conditionsMetal-free, good yieldsSubstrate scope may be limited

Exploration of Unconventional Furan-Oxazole Conjugates and Architectures

Beyond the basic this compound structure, researchers are exploring novel molecular architectures to modulate the compound's electronic and photophysical properties. This includes the synthesis of extended π-conjugated systems and macrocyclic structures.

Future research in this area will likely involve:

Extended π-Conjugated Systems: Incorporating this compound into larger conjugated systems with other aromatic or heteroaromatic units can lead to materials with tailored optoelectronic properties for applications in organic electronics. rsc.org

Fused Ring Systems: The synthesis of molecules where the furan (B31954) and oxazole rings are part of a larger, fused aromatic system, such as furan and benzene (B151609) fused 2-tetralones, can create rigid, planar structures with unique electronic characteristics. researchgate.net

Macrocyclic and Supramolecular Assemblies: The design and synthesis of macrocycles and other supramolecular structures containing the this compound moiety could lead to novel host-guest systems and materials with interesting recognition and sensing properties.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Advanced in-situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable mechanistic insights.

Future research will benefit from the application of:

Operando Spectroscopy: This technique allows for the simultaneous monitoring of catalytic activity and the spectroscopic characterization of the catalyst and reaction intermediates under actual reaction conditions. magritek.com This can provide a detailed picture of the reaction mechanism.

In-Situ NMR and FTIR Spectroscopy: Real-time monitoring of reaction mixtures using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can help identify and quantify reactants, intermediates, and products as the reaction progresses. magritek.com This data is invaluable for understanding reaction kinetics and pathways. magritek.com

Flow Chemistry Platforms: Integrating in-situ spectroscopic techniques with continuous flow reactors can enable high-throughput screening of reaction conditions and facilitate the rapid optimization of synthetic protocols.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research, with the potential to accelerate the discovery and design of new molecules with desired properties. chemrxiv.org

In the context of this compound chemistry, AI and ML can be applied to:

Predict Molecular Properties: ML models can be trained on existing data to predict various properties of novel this compound derivatives, such as their solubility, stability, and electronic properties. nih.gov This can help to prioritize synthetic targets and reduce the need for extensive experimental screening. nih.gov

De Novo Drug Design: AI algorithms can be used to generate novel molecular structures with specific desired properties, potentially leading to the discovery of new drug candidates based on the this compound scaffold.

Reaction Optimization: ML algorithms can be used to analyze large datasets of reaction outcomes to identify the optimal conditions for the synthesis of this compound and its derivatives, saving time and resources.

StepDescription
Data CollectionGather existing data on the properties of furan-oxazole derivatives.
Model TrainingTrain a machine learning model on the collected data to learn structure-property relationships.
Property PredictionUse the trained model to predict the properties of new, virtual compounds.
Compound GenerationEmploy generative AI models to design novel molecules with desired predicted properties.
Experimental ValidationSynthesize and test the most promising computer-designed compounds.

Development of Multifunctional Materials Incorporating this compound Units

The unique electronic and photophysical properties of the this compound core make it an attractive building block for the development of multifunctional organic materials. nih.gov

Future research is expected to focus on:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some furan-oxazole derivatives suggest their potential as emissive materials in OLEDs. Research will focus on tuning the emission color and improving device efficiency and stability.

Organic Field-Effect Transistors (OFETs): The planar, conjugated structure of this compound is conducive to charge transport, making it a candidate for use as the active material in OFETs. nih.gov

Sensors and Probes: By functionalizing the this compound scaffold with specific recognition elements, it may be possible to develop fluorescent sensors for the detection of various analytes.

Expanding the Scope of Non-Biological Applications and Industrial Relevance

While much of the research on oxazole derivatives has focused on their biological activity, there is a growing interest in their non-biological applications and industrial relevance.

Future directions in this area include:

Dyes and Pigments: The chromophoric nature of the this compound system makes it a candidate for use in the development of novel dyes and pigments with specific color and stability properties.

Polymer Chemistry: Furan- and oxazole-containing monomers can be used in polymerization reactions to create novel polymers with unique thermal, mechanical, and electronic properties.

Agrochemicals: The structural motifs present in this compound are found in some herbicides and pesticides, suggesting potential applications in agriculture.

Intermediates in Organic Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.